Home > Products > Screening Compounds P78900 > N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide - 2034268-24-9

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Catalog Number: EVT-3101347
CAS Number: 2034268-24-9
Molecular Formula: C20H20N2O3
Molecular Weight: 336.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment. It functions by specifically inhibiting the activity of tyrosine kinases. Imatinib is typically found and studied in its salt form, but research has also characterized its freebase form [].

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is an orally bioavailable antagonist targeting the chemokine (C-X-C motif) receptor 3 (CXCR3) []. It exhibits potent and selective inhibition of CXCR3. A key characteristic of AMG 487 is its dose- and time-dependent pharmacokinetics in humans after multiple oral doses. This behavior is attributed to the inhibition of CYP3A, a crucial enzyme in drug metabolism, by one of its metabolites, M2.

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This class of compounds represents a group of quinazolin-4-ones that have demonstrated potent anticancer activity []. Molecular docking studies, particularly on the 3GC7 target (p38alpha in complex with dihydroquinazolinone), have highlighted their potential as colorectal anticancer agents.

Compound Description: (S)-1 is a potent non-peptidic agonist of formyl peptide receptors (FPRs) []. FPRs, found on microglial cells, play a role in the chemotactic activity of β-amyloid peptide, a key player in Alzheimer's disease.

N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)methylsaccharin

Compound Description: This compound, featuring a saccharin moiety, is notable for its unique crystal structure []. Its solid-state structure reveals chains along the a-axis direction, formed by C–H…O hydrogen bonds between adjacent molecules.

Compound Description: These oxime ether-substituted aryloxypropanolamines are structural analogs of the active metabolite of sarpogrelate, a 5-HT2A receptor antagonist []. These compounds display affinity for 5-HT2A receptors, albeit with varying degrees of potency and selectivity.

Compound Description: This compound, confirmed by NMR and X-ray diffraction, features a benzofuran moiety linked to a triazole ring system [].

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

Compound Description: These two derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide were found to have notable antioxidant activity, even surpassing ascorbic acid in potency [, ].

Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate

Compound Description: This iron (II) complex, with a low-spin configuration, possesses a moderately distorted pseudo-octahedral coordination geometry around the central iron atom [].

4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Compound Description: This particular compound is characterized by its unique crystal structure, featuring a modestly non-planar pyran ring and a tetrahydrodiazepine ring in a boat conformation [].

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

Compound Description: These acrylamide derivatives exhibit promising anticancer activity []. Their structure incorporates a pyrimidine ring substituted with a pyridine ring and a substituted phenyl acrylamide moiety.

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carbox-amides (4a-4g) and N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides (4h-4q)

Compound Description: This series of compounds was designed as potential succinate dehydrogenase inhibitors, inspired by the fungicide boscalid []. These derivatives showed notable fungicidal activity against S. sclerotiorum.

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

Compound Description: This compound serves as a key intermediate in the synthesis of Imatinib [].

3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole

Compound Description: This pyrazole derivative is highlighted for its role in proton transfer studies and its distinct hydrogen-bonding patterns in the solid state [, ].

N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

Compound Description: Taranabant acts as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R) [, , ]. It demonstrates efficacy in reducing food intake and body weight in rodent models of obesity.

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This multi-heterocyclic molecule is synthesized through a one-pot multi-step reaction involving Ugi-Zhu reaction, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration [].

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound exhibits significant cytotoxicity against the glioblastoma U-87 cell line, highlighting its potential as an anticancer agent [, ].

4-(4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

Compound Description: This compound acts as an inhibitor of PDGF receptor tyrosine kinases [, ]. It has potential applications in treating diseases mediated by angiotensin II, such as hypertension.

N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a)

Compound Description: This compound is a potent inhibitor of tubulin polymerization, displaying significant antimitotic and antivascular activities []. It shows promise as an anticancer agent, exhibiting potent in vitro cytotoxicity against various human tumor cell lines.

(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate

Compound Description: This compound is characterized by its distinct crystal structure, providing insights into its solid-state interactions [].

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide)

Compound Description: This compound is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor with potential therapeutic benefits for Alzheimer's disease []. Studies demonstrate its ability to improve learning and memory dysfunction in rat models of AD, potentially through its antioxidant and antiapoptotic effects.

Compound Description: This compound is characterized by its distinct crystal structure, offering insights into its solid-state interactions and conformational preferences [, ].

Relevance: While structurally diverse, both methanone and the target molecule, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, include a 4-methoxyphenyl group. This commonality suggests a possible shared interest in incorporating this substituent for specific physicochemical properties or as a point of diversification in medicinal chemistry exploration.

(2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one (4)

Compound Description: This compound is synthesized efficiently using a microwave irradiation method, highlighting a green chemistry approach [].

Compound Description: This series of ten thiosemicarbazone derivatives were synthesized from furan-2-carbaldehyde and displayed various degrees of antibacterial, antifungal, and antitumor activities [].

3-(4-Meth­oxy­phen­yl)-4-methyl-N-[4-(4-methyl­phen­yl)-1,3-thia­zol-2-yl]benzamide

Compound Description: The crystal structure of this compound reveals the presence of strong N—H⋯O hydrogen bonds, forming chains along the [] direction [].

Compound Description: This compound is a genotoxic impurity that can be found in Osimertinib mesylate, an antineoplastic agent [].

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one (3)

Compound Description: This compound incorporates both furan and pyrazole rings. It was subjected to various chemical reactions, including reactions with hydrazine hydrate, benzoyl chloride, POCl3, primary and secondary amines, hydroxylamine hydrochloride, and ammonium acetate, leading to the synthesis of several derivatives [].

(E)-1-((4-Methyl-3-(4-(pyridin- 3-yl)amino)phenyl)diazenyl)naphthalein-2-ol

Compound Description: This diazenyl naphthalene derivative demonstrates promising antimicrobial activity against several clinically isolated strains []. It also exhibits good antioxidant activity in DPPH radical scavenging assays.

4-[Bis(2-methyl-1H-indol-3-yl)meth­yl]-1-(4-methoxy­phen­yl)-3-phenyl­azetidin-2-one

Compound Description: This molecule, incorporating an azetidinone ring, is notable for the intramolecular π–π interaction that contributes to its structural stability [].

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: The structure of this complex molecule, which contains a pyrrolidine ring and a β-lactam ring, has been elucidated using X-ray crystallography [].

1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines

Compound Description: Eleven compounds within this series were synthesized using a hydroxyapatite-catalyzed microwave-assisted condensation method, representing a green chemistry approach []. The effects of substituents on infrared spectral frequencies were investigated using Hammett substituent constants.

6-N-ethoxyphthalimido-3-(substituted phenyl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazol-2(3H)-yl(pyridin-3-yl)methanone (5a-d)

Compound Description: This series of four compounds was synthesized through a multi-step process and characterized using various spectroscopic techniques [].

N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide

Compound Description: This compound is a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of leukemia [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

Compound Description: This series of twelve bi-heterocyclic propanamides were synthesized and evaluated for their urease inhibitory potential. The compounds exhibited promising activity against urease and low cytotoxicity [].

2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) that exhibits high selectivity over ACAT-2. It has shown promising results in preclinical studies as a potential treatment for diseases associated with ACAT-1 overexpression [].

2-Methyl-3-nitro-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline

Compound Description: The crystal structure of this Schiff-base compound reveals its planar conformation and intermolecular interactions [].

4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-ylamino)-benzamide

Compound Description: A specific crystalline form of this compound, Form A hydrochloride salt, is characterized as a dihydrate with distinct powder X-ray diffraction pattern peaks [].

N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide (MS275)

Compound Description: MS275 is a histone deacetylase (HDAC) inhibitor that can enhance the efficacy of radiation therapy in gastrointestinal cancer cells [].

Compound Description: This copper(II) complex exhibits intriguing biological activity, acting as an efficient inhibitor of protein tyrosine phosphatase 1B (PTP1B) and demonstrating antiproliferative effects against MCF7 human breast cancer cells [].

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline (3)

Compound Description: This secondary amine is synthesized via a direct reductive amination reaction using NaBH4/I2 as the reducing agent [].

Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: The crystal structure of this complex compound, which contains a pyrrolidine ring, a β-lactam ring, and an indole moiety, has been determined [].

Properties

CAS Number

2034268-24-9

Product Name

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide

Molecular Formula

C20H20N2O3

Molecular Weight

336.391

InChI

InChI=1S/C20H20N2O3/c1-24-17-9-6-15(7-10-17)8-11-19(23)22-14-16-4-2-12-21-20(16)18-5-3-13-25-18/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,22,23)

InChI Key

OQWFIDVJZQCQHP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.